

# Physical and chemical properties of Thiabendazole-13C6

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## Compound of Interest

Compound Name: Thiabendazole-13C6

Cat. No.: B12058620

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## An In-depth Technical Guide to Thiabendazole-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, mechanism of action, and analytical applications of **Thiabendazole-13C6**. This stable isotope-labeled compound is a critical tool for researchers in drug development, clinical diagnostics, and food safety, primarily serving as an internal standard for the precise quantification of Thiabendazole.

## Core Physical and Chemical Properties

**Thiabendazole-13C6** is the isotopically labeled form of Thiabendazole, a well-established benzimidazole-based fungicide and anthelmintic.[1] The incorporation of six Carbon-13 atoms into the benzimidazole ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[2] Its physical and chemical properties are largely identical to its unlabeled counterpart, with the key difference being its molecular weight.

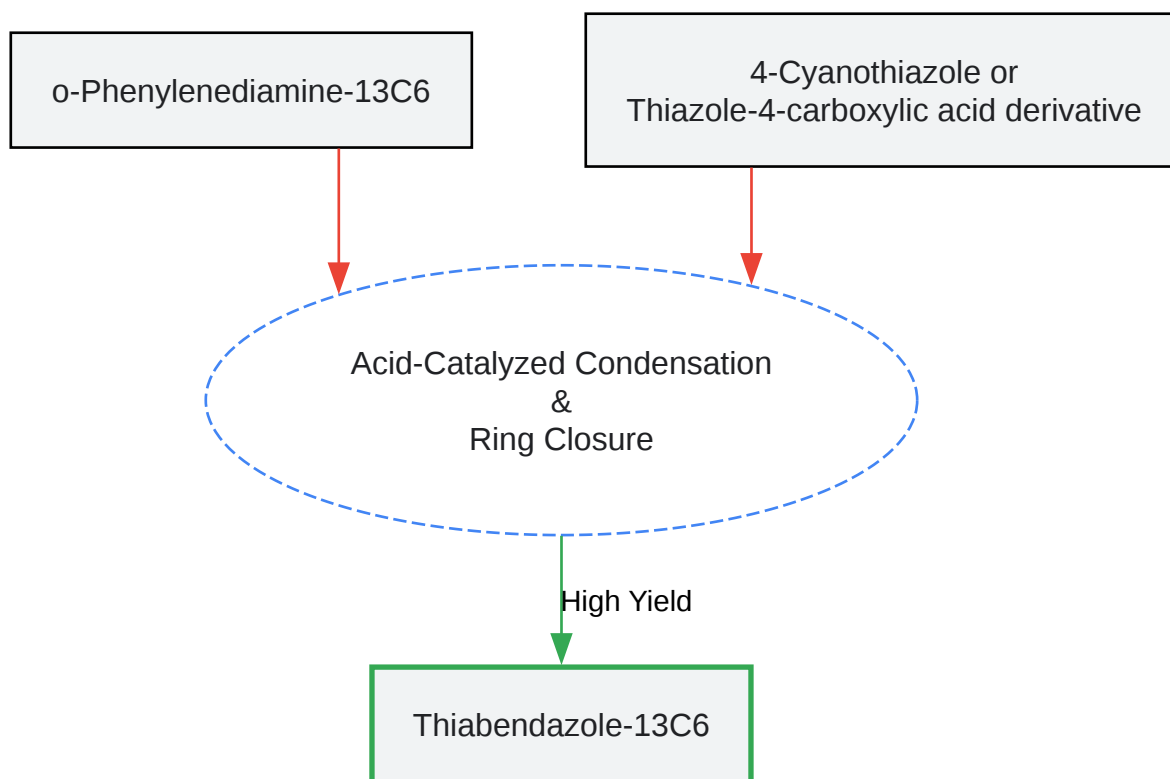
Table 1: Summary of Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	2-Thiazol-4-yl-1H-[3a,4,5,6,7,7a- <sup>13</sup> C]benzimidazole	[2]
Synonyms	2-(4-Thiazolyl)benzimidazole- <sup>13</sup> C6	[3]
CAS Number	2140327-29-1	[2][4][5][6]
Unlabeled CAS	148-79-8	[1][6]
Molecular Formula	C <sub>4</sub> <sup>13</sup> C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> S	[4][6]
Molecular Weight	207.20 g/mol	[2][4][5][7]
Accurate Mass	207.06	[6]
Appearance	White to off-white solid (inferred from unlabeled form)	[8][9][10]
Melting Point	~300-305 °C (unlabeled Thiabendazole)	[8][9]
Solubility	Low solubility in water at neutral pH; increases in dilute acid. Soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL); slightly soluble in ethanol (~0.5 mg/mL).	[10][11][12]
Storage	2-8°C, in a dry and well-ventilated place.	[2][9]

## Synthesis and Manufacturing

The production of **Thiabendazole-<sup>13</sup>C6** involves a multi-step organic synthesis designed to incorporate the <sup>13</sup>C atoms into the benzimidazole core structure. While the precise, proprietary methods for isotopic labeling may vary, the fundamental synthesis of the Thiabendazole scaffold is well-documented. A common approach involves the acid-catalyzed condensation

reaction between a thiazole derivative and o-phenylenediamine.[13][14] For the labeled compound, a  $^{13}\text{C}_6$ -labeled o-phenylenediamine would be a logical precursor.

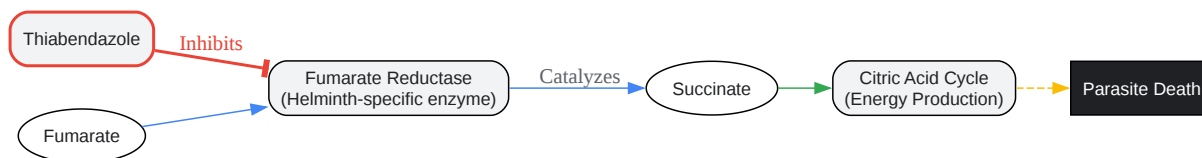


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Generalized synthesis pathway for the **Thiabendazole- $^{13}\text{C}_6$**  core structure.

## Mechanism of Action

As an isotopologue, **Thiabendazole- $^{13}\text{C}_6$**  is expected to exhibit the same biological activity as unlabeled Thiabendazole. The primary anthelmintic mechanism is the specific inhibition of fumarate reductase, a mitochondrial enzyme crucial to the energy metabolism of many helminths.[1][11] By blocking this enzyme, Thiabendazole disrupts the citric acid cycle, leading to impaired energy production and eventual death of the parasite.[11] A secondary mechanism involves binding to the protein beta-tubulin, which interferes with the formation of the cytoskeleton.[13]



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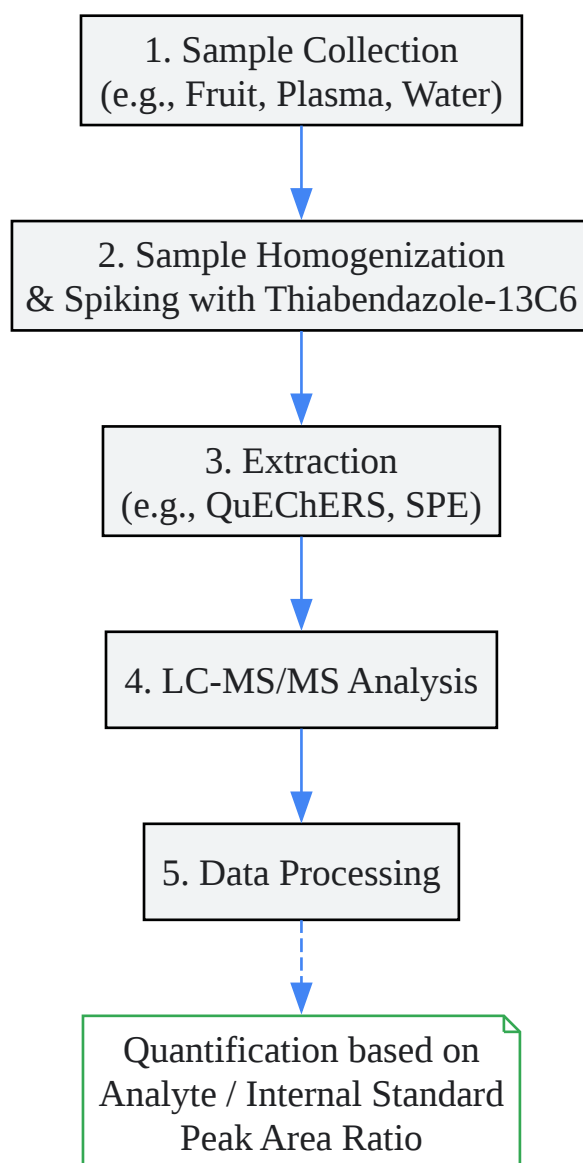
Inhibition of fumarate reductase by Thiabendazole in helminths.

## Experimental Protocols and Applications

The foremost application of **Thiabendazole-13C6** is as an internal standard for the quantification of Thiabendazole in various matrices, including food products, environmental samples, and biological fluids.[2] Its use is critical for correcting for matrix effects and variations in instrument response in methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]

## General Analytical Workflow

A typical quantitative analysis involves spiking the sample with a known concentration of **Thiabendazole-13C6** at the beginning of the sample preparation process. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction recovery and ionization efficiency. The final quantification is based on the ratio of the analyte's mass spectrometer signal to that of the internal standard.



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Typical quantitative analysis workflow using **Thiabendazole-13C6**.

## Methodologies for Quantification

Liquid chromatography is the most prevalent technique for the determination of Thiabendazole. [10][15] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides the highest sensitivity and selectivity.

Illustrative Experimental Protocol: LC-MS/MS

- Standard and Sample Preparation:
  - Prepare a stock solution of **Thiabendazole-13C6** in a solvent such as acetonitrile or methanol.<sup>[7]</sup>
  - Homogenize the sample matrix (e.g., fruit tissue, plasma).
  - Spike a measured aliquot of the homogenate with the **Thiabendazole-13C6** internal standard solution to a final concentration appropriate for the expected analyte level.
  - Perform a sample extraction, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food samples or solid-phase extraction (SPE) for liquid samples.
  - Evaporate the final extract and reconstitute in the initial mobile phase.
- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A time-programmed gradient from high aqueous to high organic content.
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 40 °C.
- Mass Spectrometric Conditions (Example):
  - Ionization Source: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (Hypothetical):
    - Thiabendazole: Q1 (202.1) → Q3 (e.g., 175.1, 131.1)

- **Thiabendazole-13C6**: Q1 (208.1) -> Q3 (e.g., 181.1, 137.1)
- Data Analysis: Integrate the peak areas for both the analyte and the internal standard MRM transitions. Calculate the peak area ratio and determine the concentration of the analyte from a calibration curve prepared in a similar manner.

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